Cas no 90363-40-9 (5,7-Dimethoxyluteolin)

5,7-Dimethoxyluteolin structure
5,7-Dimethoxyluteolin structure
商品名:5,7-Dimethoxyluteolin
CAS番号:90363-40-9
MF:C17H14O6
メガワット:314.289465427399
MDL:MFCD18450948
CID:1954228
PubChem ID:13964548

5,7-Dimethoxyluteolin 化学的及び物理的性質

名前と識別子

    • 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-5,7-dimethoxy-
    • 2-(3,4-dihydroxyphenyl)-5,7-dimethoxychromen-4-one
    • 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one (ACI)
    • 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one
    • Luteolin 5,7-dimethyl ether
    • 5,7-Dimethoxyluteolin
    • 3',4'-Dihydroxy-5,7-dimethoxyflavone
    • AKOS030552896
    • MS-24608
    • 90363-40-9
    • 3?,4?-DIHYDROXY-5,7-DIMETHOXYFLAVONE
    • CS-0094067
    • AC8592
    • 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one
    • PD156901
    • CHEMBL1278226
    • DTXSID50553399
    • MFCD18450948
    • 3 inverted exclamation mark ,4 inverted exclamation mark -Dihydroxy-5,7-dimethoxyflavone
    • BDBM50330985
    • SY252781
    • DA-60404
    • HY-111928
    • MDL: MFCD18450948
    • インチ: 1S/C17H14O6/c1-21-10-6-15(22-2)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)12(19)5-9/h3-8,18-19H,1-2H3
    • InChIKey: NKGJZNRUAGQIRY-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C(=CC(=CC=2OC)OC)OC(C2C=C(O)C(O)=CC=2)=C1

計算された属性

  • せいみつぶんしりょう: 314.07903816 g/mol
  • どういたいしつりょう: 314.07903816 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 476
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 314.29
  • トポロジー分子極性表面積: 85.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

5,7-Dimethoxyluteolin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN6552-10 mg
5,7-Dimethoxyluteolin
90363-40-9
10mg
¥3870.00 2022-04-26
ChemScence
CS-0094067-1mg
5,7-Dimethoxyluteolin
90363-40-9 98.29%
1mg
$160.0 2022-04-26
A2B Chem LLC
AD14665-1mg
4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-5,7-dimethoxy-
90363-40-9 98%
1mg
$155.00 2024-05-20
A2B Chem LLC
AD14665-5mg
4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-5,7-dimethoxy-
90363-40-9 98%
5mg
$168.00 2024-05-20
MedChemExpress
HY-111928-5mg
5,7-Dimethoxyluteolin
90363-40-9 98.29%
5mg
¥3000 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X193265A-10mg
5,7-Dimethoxyluteolin
90363-40-9 0.98
10mg
¥3394.8 2024-07-24
Aaron
AR006RN9-1mg
4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-5,7-dimethoxy-
90363-40-9 98%
1mg
$67.00 2025-02-11
eNovation Chemicals LLC
D779575-0.25g
3',4'-Dihydroxy-5,7-dimethoxyflavone
90363-40-9 95%
0.25g
$1375 2024-07-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY252781-0.25g
3’,4’-Dihydroxy-5,7-dimethoxyflavone
90363-40-9 ≥95%
0.25g
¥9900.00 2024-07-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN6552-5mg
5,7-Dimethoxyluteolin
90363-40-9 99.56%
5mg
¥ 3248 2023-09-08

5,7-Dimethoxyluteolin 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Acetic acid ,  Water ;  9 h, reflux
リファレンス
Discovery and synthesis of novel luteolin derivatives as DAT agonists
Zhang, Jiange; Liu, Xianbo; Lei, Xinsheng; Wang, Lei; Guo, Lihe; et al, Bioorganic & Medicinal Chemistry, 2010, 18(22), 7842-7848

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 5-Nitro-1,10-phenanthroline ,  Palladium trifluoroacetate Solvents: Dimethyl sulfoxide ;  100 °C
リファレンス
Identification and structure activity relationship of novel flavone derivatives that inhibit the production of nitric oxide and PGE2 in LPS-induced RAW 264.7 cells
An, Ji-Young; Lee, Hwi-Ho; Shin, Ji-Sun; Yoo, Hyung-Seok; Park, Jong Seon; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(11), 2613-2616

5,7-Dimethoxyluteolin Raw materials

5,7-Dimethoxyluteolin Preparation Products

5,7-Dimethoxyluteolin 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:90363-40-9)5,7-Dimethoxyluteolin
A1034047
清らかである:99%/99%
はかる:5mg/10mg
価格 ($):189.0/284.0